molecular formula C12H14BrNO3S B14902085 3-Bromo-N-(1,1-dioxidotetrahydro-2h-thiopyran-3-yl)benzamide

3-Bromo-N-(1,1-dioxidotetrahydro-2h-thiopyran-3-yl)benzamide

Cat. No.: B14902085
M. Wt: 332.22 g/mol
InChI Key: HBHUKKXYEDJKBY-UHFFFAOYSA-N
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Description

3-Bromo-N-(1,1-dioxidotetrahydro-2h-thiopyran-3-yl)benzamide is a chemical compound with the molecular formula C12H14BrNO3S It is characterized by the presence of a bromine atom, a benzamide group, and a dioxidotetrahydrothiopyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-N-(1,1-dioxidotetrahydro-2h-thiopyran-3-yl)benzamide typically involves the following steps:

    Formation of the Dioxidotetrahydrothiopyran Ring: The dioxidotetrahydrothiopyran ring can be synthesized through the oxidation of tetrahydrothiopyran using suitable oxidizing agents such as hydrogen peroxide or peracids.

    Amidation: The final step involves the formation of the benzamide group through an amidation reaction between the brominated dioxidotetrahydrothiopyran and a suitable benzoyl chloride derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-N-(1,1-dioxidotetrahydro-2h-thiopyran-3-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove the bromine atom or reduce other functional groups within the molecule.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as amines or ethers.

Scientific Research Applications

3-Bromo-N-(1,1-dioxidotetrahydro-2h-thiopyran-3-yl)benzamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It can be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-N-(1,1-dioxidotetrahydro-2h-thiopyran-3-yl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding or inhibition. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-N-(1,1-dioxidotetrahydro-2h-thiopyran-4-yl)benzamide
  • 3-Bromo-N-(1,1-dioxidotetrahydro-2h-thiopyran-2-yl)benzamide

Uniqueness

3-Bromo-N-(1,1-dioxidotetrahydro-2h-thiopyran-3-yl)benzamide is unique due to the specific position of the bromine atom and the dioxidotetrahydrothiopyran ring. This structural arrangement can influence its reactivity and interactions with other molecules, making it distinct from similar compounds.

Properties

Molecular Formula

C12H14BrNO3S

Molecular Weight

332.22 g/mol

IUPAC Name

3-bromo-N-(1,1-dioxothian-3-yl)benzamide

InChI

InChI=1S/C12H14BrNO3S/c13-10-4-1-3-9(7-10)12(15)14-11-5-2-6-18(16,17)8-11/h1,3-4,7,11H,2,5-6,8H2,(H,14,15)

InChI Key

HBHUKKXYEDJKBY-UHFFFAOYSA-N

Canonical SMILES

C1CC(CS(=O)(=O)C1)NC(=O)C2=CC(=CC=C2)Br

Origin of Product

United States

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